1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene
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Overview
Description
1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene is an organic compound with the molecular formula C8H9ClO3S It is a derivative of benzene, featuring a chloromethoxy group and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene typically involves the reaction of 4-methylbenzenesulfonyl chloride with chloromethyl methyl ether in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethoxy group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Reagents like hydrogen peroxide or peracids are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic aqueous solutions are used.
Major Products Formed:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce sulfoxides or sulfones.
- Reduction reactions result in sulfides.
- Hydrolysis yields sulfonic acids and alcohols.
Scientific Research Applications
1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene involves its interaction with various molecular targets. The chloromethoxy group can act as an electrophile, reacting with nucleophiles in biological systems. The methanesulfonyl group can participate in sulfonation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and processes, leading to various biological effects.
Comparison with Similar Compounds
Methanesulfonyl Chloride: Similar in structure but lacks the benzene ring and chloromethoxy group.
4-Methylbenzenesulfonyl Chloride: Similar but lacks the chloromethoxy group.
Chloromethyl Methyl Ether: Similar but lacks the benzene ring and methanesulfonyl group.
Uniqueness: 1-[(Chloromethoxy)methanesulfonyl]-4-methylbenzene is unique due to the presence of both the chloromethoxy and methanesulfonyl groups on the benzene ring
Properties
CAS No. |
34006-59-2 |
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Molecular Formula |
C9H11ClO3S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
1-(chloromethoxymethylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C9H11ClO3S/c1-8-2-4-9(5-3-8)14(11,12)7-13-6-10/h2-5H,6-7H2,1H3 |
InChI Key |
ANFINDGIKWDJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)COCCl |
Origin of Product |
United States |
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